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molecular formula C8H8IN B8583646 4-IODOISOINDOLINE

4-IODOISOINDOLINE

Cat. No. B8583646
M. Wt: 245.06 g/mol
InChI Key: QCSBTRUXGWFUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188139B2

Procedure details

Prepared in analogy to Example A2 (c) from 4-Iodo-2-trityl-2,3-dihydro-1H-isoindole and trifluoroacetic acid. Light yellow solid.
[Compound]
Name
Example A2 ( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-Iodo-2-trityl-2,3-dihydro-1H-isoindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5](C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:6]2.FC(F)(F)C(O)=O>>[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][NH:5][CH2:6]2

Inputs

Step One
Name
Example A2 ( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-Iodo-2-trityl-2,3-dihydro-1H-isoindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2CN(CC2=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
IC1=C2CNCC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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